Cas no 2171959-12-7 (3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol)

3-{2-(Aminomethyl)azetidin-1-ylmethyl}phenol is a versatile heterocyclic compound featuring both an azetidine ring and a phenolic hydroxyl group, making it a valuable intermediate in medicinal chemistry and drug development. The presence of the aminomethyl substituent on the azetidine ring enhances its reactivity, enabling selective functionalization for the synthesis of bioactive molecules. Its structural framework is particularly useful in designing enzyme inhibitors, receptor modulators, and other pharmacologically active agents. The compound’s stability and synthetic accessibility further contribute to its utility in organic and pharmaceutical research. Its balanced lipophilicity and hydrogen-bonding capacity make it a promising candidate for optimizing drug-like properties in lead optimization studies.
3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol structure
2171959-12-7 structure
商品名:3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol
CAS番号:2171959-12-7
MF:C11H16N2O
メガワット:192.257542610168
CID:5975002
PubChem ID:165519716

3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol 化学的及び物理的性質

名前と識別子

    • 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol
    • 2171959-12-7
    • EN300-1282125
    • 3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
    • インチ: 1S/C11H16N2O/c12-7-10-4-5-13(10)8-9-2-1-3-11(14)6-9/h1-3,6,10,14H,4-5,7-8,12H2
    • InChIKey: RZDKVOQHGPOYJB-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC=CC(=C1)CN1CCC1CN

計算された属性

  • せいみつぶんしりょう: 192.126263138g/mol
  • どういたいしつりょう: 192.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 49.5Ų

3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1282125-1.0g
3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
2171959-12-7
1g
$1414.0 2023-06-07
Enamine
EN300-1282125-0.1g
3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
2171959-12-7
0.1g
$1244.0 2023-06-07
Enamine
EN300-1282125-0.5g
3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
2171959-12-7
0.5g
$1357.0 2023-06-07
Enamine
EN300-1282125-0.05g
3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
2171959-12-7
0.05g
$1188.0 2023-06-07
Enamine
EN300-1282125-50mg
3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
2171959-12-7
50mg
$827.0 2023-10-01
Enamine
EN300-1282125-2500mg
3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
2171959-12-7
2500mg
$1931.0 2023-10-01
Enamine
EN300-1282125-5000mg
3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
2171959-12-7
5000mg
$2858.0 2023-10-01
Enamine
EN300-1282125-5.0g
3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
2171959-12-7
5g
$4102.0 2023-06-07
Enamine
EN300-1282125-10.0g
3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
2171959-12-7
10g
$6082.0 2023-06-07
Enamine
EN300-1282125-2.5g
3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol
2171959-12-7
2.5g
$2771.0 2023-06-07

3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol 関連文献

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3-{2-(aminomethyl)azetidin-1-ylmethyl}phenolに関する追加情報

Research Briefing on 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol (CAS: 2171959-12-7) and Its Applications in Chemical Biology and Pharmaceutical Research

In recent years, the compound 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol (CAS: 2171959-12-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine-phenol scaffold, has shown promising potential in drug discovery, particularly as a building block for novel therapeutic agents. The following briefing synthesizes the latest research findings on this compound, highlighting its chemical properties, biological activities, and potential applications.

The structural features of 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol make it a versatile intermediate in medicinal chemistry. The presence of both an aminomethyl group and a phenol moiety allows for diverse chemical modifications, enabling the development of targeted molecules with enhanced pharmacokinetic properties. Recent studies have explored its use in the synthesis of small-molecule inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.

One of the most notable applications of this compound is its role in the development of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol exhibited high affinity for specific tyrosine kinases, with potential implications for cancer therapy. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's binding efficiency, resulting in lead candidates with improved selectivity and reduced off-target effects.

In addition to its kinase inhibitory properties, 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol has been investigated for its potential as a modulator of G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv highlighted its ability to interact with adrenergic receptors, suggesting possible applications in cardiovascular and neurological disorders. The study employed computational docking and in vitro assays to validate these interactions, providing a foundation for further preclinical development.

The compound's synthetic accessibility and scalability have also been addressed in recent publications. A 2024 report in Organic Process Research & Development detailed a streamlined, cost-effective synthesis route for 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol, emphasizing its suitability for large-scale production. This advancement is expected to facilitate broader adoption of the compound in drug discovery pipelines.

Despite these promising developments, challenges remain in optimizing the bioavailability and metabolic stability of derivatives based on this scaffold. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol (CAS: 2171959-12-7) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted applications underscore the importance of continued research into its mechanisms and derivatives. Future studies will likely focus on expanding its therapeutic scope and addressing current pharmacokinetic challenges, paving the way for innovative treatments in oncology, inflammation, and beyond.

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